molecular formula C26H26N2O3 B3480261 ethyl 2-{[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzoyl]amino}benzoate

ethyl 2-{[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzoyl]amino}benzoate

Cat. No. B3480261
M. Wt: 414.5 g/mol
InChI Key: IGYZHDPQSNFKIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-{[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzoyl]amino}benzoate, also known as EIPA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. EIPA is a selective inhibitor of the Na+/H+ exchanger (NHE), which plays a crucial role in regulating pH homeostasis in cells.

Scientific Research Applications

Ethyl 2-{[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzoyl]amino}benzoate has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is cancer treatment. ethyl 2-{[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzoyl]amino}benzoate has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to sensitize cancer cells to chemotherapy drugs, making them more effective.
ethyl 2-{[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzoyl]amino}benzoate has also been studied for its potential applications in cardiovascular diseases. It has been shown to protect against ischemia-reperfusion injury by reducing the production of reactive oxygen species and inhibiting inflammation. ethyl 2-{[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzoyl]amino}benzoate has also been shown to improve cardiac function in animal models of heart failure.
In addition to cancer and cardiovascular diseases, ethyl 2-{[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzoyl]amino}benzoate has also been studied for its potential applications in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. ethyl 2-{[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzoyl]amino}benzoate has been shown to protect against neurotoxicity and improve cognitive function in animal models of these diseases.

Mechanism of Action

Ethyl 2-{[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzoyl]amino}benzoate is a selective inhibitor of the Na+/H+ exchanger (NHE), which plays a crucial role in regulating pH homeostasis in cells. NHE is responsible for maintaining the intracellular pH by exchanging extracellular sodium ions for intracellular hydrogen ions. ethyl 2-{[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzoyl]amino}benzoate inhibits the activity of NHE by binding to the extracellular domain of the protein, thereby preventing the exchange of sodium ions for hydrogen ions. This results in an increase in intracellular acidity, which has been shown to induce apoptosis in cancer cells and protect against ischemia-reperfusion injury in cardiovascular diseases.
Biochemical and Physiological Effects:
ethyl 2-{[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzoyl]amino}benzoate has been shown to induce apoptosis in cancer cells by increasing intracellular acidity and inhibiting the activity of the NHE. It has also been shown to protect against ischemia-reperfusion injury in cardiovascular diseases by reducing the production of reactive oxygen species and inhibiting inflammation. In addition, ethyl 2-{[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzoyl]amino}benzoate has been shown to protect against neurotoxicity and improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of ethyl 2-{[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzoyl]amino}benzoate is its selectivity for the NHE, which makes it a useful tool for studying the role of NHE in various biological processes. However, one of the limitations of ethyl 2-{[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzoyl]amino}benzoate is its potential toxicity at high concentrations, which can limit its use in certain experiments. In addition, ethyl 2-{[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzoyl]amino}benzoate has a relatively short half-life, which can make it difficult to maintain a consistent concentration in experiments.

Future Directions

There are several future directions for research on ethyl 2-{[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzoyl]amino}benzoate. One area of research is to further investigate its potential applications in cancer treatment, cardiovascular diseases, and neurodegenerative diseases. Another area of research is to develop more potent and selective inhibitors of the NHE, which could have even greater therapeutic potential. Finally, more research is needed to better understand the mechanism of action of ethyl 2-{[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzoyl]amino}benzoate and its effects on intracellular pH homeostasis.

properties

IUPAC Name

ethyl 2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O3/c1-2-31-26(30)23-9-5-6-10-24(23)27-25(29)21-13-11-19(12-14-21)17-28-16-15-20-7-3-4-8-22(20)18-28/h3-14H,2,15-18H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGYZHDPQSNFKIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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